Cas no 7229-50-7 (2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)-)

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- structure
7229-50-7 structure
Produktname:2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)-
CAS-Nr.:7229-50-7
MF:C32H44N2O9
MW:600.69976
CID:563612
PubChem ID:54708748

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)-
    • 2-Pyrrolidineacetamide, 4-[6-(1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran-3-yl)-1-hydroxy-4-methyl-2,4-heptadienylidene]-N,.α.-dimethyl-3,5-dioxo-1-(tetrahydro-5-hydroxy-6-methyl-2H
    • 2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-y
    • Streptolydigin
    • Antibiotic D-45
    • portamycin
    • 7229-50-7
    • NCI60_002951
    • NSC3360
    • Afragilimycin A
    • (2S)-2-{(2S,4E)-4-{(2E,4E,6R)-6-[(1R,2R,5R,6S,7R)-1,6-dimethylspiro[8,9-dioxabicyclo[3.3.1]non-3-ene-2,2'-oxiran]-7-yl]-1-hydroxy-4-methylhepta-2,4-dien-1-ylidene}-1-[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]-3,5-dioxopyrrolidin-2-yl}-N-methylpropanamide
    • Free acid
    • Q5849706
    • KVTPRMVXYZKLIG-NCAOFHFGSA-N
    • CHEBI:45773
    • CHEMBL1236068
    • 6MON4029Q8
    • STREPTOLYDIGIN [MI]
    • DB04785
    • 2-PYRROLIDINEACETAMIDE; PORTAMYCIN
    • CS-0083992
    • AKOS040742653
    • HY-122337
    • (2S)-2-[(2S,4E)-4-[(2E,4E,6R)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide
    • UNII-6MON4029Q8
    • NSC 3360
    • 2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,
    • DTXSID20905083
    • 3-Pyrroline-2-acetamide, 4-(6-(1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxiran)-3-yl)-4-methyl-2,4-heptadienoyl)-3-hydroxy-N,alpha-dimethyl-5-oxo-1-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)- (VAN)
    • NSC-3360
    • 1zyr
    • NS00073491
    • 3-Pyrroline-2-acetamide, 4-(6-(1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxiran)-3-yl)-4-methyl-2,4-heptadienoyl)-3-hydroxy-N,alpha-dimethyl-5-oxo-1-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-(VAN) (8CI)
    • (2S)-2-((2S,4E)-4-((2E,4E,6R)-6-((1R,3R,4S,5R,8R)-1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxirane)-3-yl)-1-hydroxy-4-methylhepta-2,4-dienylidene)-1-((2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl)-3,5-dioxopyrrolidin-2-yl)-N-methylpropanamide
    • DTXCID001334185
    • (2S)-2-((2S,4E)-4-((2E,4E,6R)-6-((1R,2S,3R,5R,6R)-2,5-dimethylspiro(4,9-dioxabicyclo(3.3.1)non-7-ene-6,2'-oxirane)-3-yl)-1-hydroxy-4-methylhepta-2,4-dienylidene)-1-((2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl)-3,5-dioxopyrrolidin-2-yl)-N-methylpropanamide
    • (2S)-2-((2S,4E)-4-((2E,4E,6R)-6-((1R,2R,5R,6S,7R)-1,6-dimethylspiro(8,9-dioxabicyclo(3.3.1)non-3-ene-2,2'-oxiran)-7-yl)-1-hydroxy-4-methylhepta-2,4-dien-1-ylidene)-1-((2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-3,5-dioxopyrrolidin-2-yl)-N-methylpropanamide
    • DA-67812
    • (2S)-2-[(2S,4E)-4-[(2E,4E,6R)-6-[(1R,2S,3R,5R,6R)-2,5-dimethylspiro[4,9-dioxabicyclo[3.3.1]non-7-ene-6,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide
    • 3-Pyrroline-2-acetamide, 4-(6-(1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxiran)-3-yl)-4-methyl-2,4-heptadienoyl)-3-hydroxy-N,alpha-dimethyl-5-oxo-1-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-(VAN)
    • Inchi: InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23-,24+,26+,28-,31-,32-/m1/s1
    • InChI-Schlüssel: KVTPRMVXYZKLIG-NCAOFHFGSA-N
    • Lächelt: CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C

Berechnete Eigenschaften

  • Genaue Masse: 600.30482
  • Monoisotopenmasse: 600.30468099g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 1290
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 11
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 147Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.1852 (rough estimate)
  • Schmelzpunkt: 147-148°
  • Siedepunkt: 659.54°C (rough estimate)
  • Flammpunkt: 453.7 ℃
  • Brechungsindex: 1.6260 (estimate)
  • PSA: 147.16
  • LogP: 2.78890
  • Spezifische Rotation: D25 -93° (c = 1.6 in chloroform)

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Sicherheitsinformationen

  • Toxizität:LD50 i.p. in mice: 533 mg/kg (DeBoer)

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S933893-5mg
Streptolydigin
7229-50-7 ≥98%
5mg
¥7,087.50 2022-09-28

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Verwandte Literatur

Empfohlene Lieferanten
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge